Cas no 1804360-68-6 (Methyl 3-(aminomethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-carboxylate)

Methyl 3-(aminomethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-carboxylate is a versatile pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its structure features a trifluoromethoxy group, enhancing metabolic stability and lipophilicity, while the iodo substituent offers reactivity for further functionalization via cross-coupling reactions. The aminomethyl group provides a handle for derivatization, making it a valuable intermediate in medicinal chemistry. The ester moiety allows for straightforward hydrolysis or transesterification, facilitating downstream modifications. This compound is particularly useful in the development of bioactive molecules due to its balanced reactivity and structural diversity, serving as a key building block in heterocyclic chemistry.
Methyl 3-(aminomethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-carboxylate structure
1804360-68-6 structure
Product Name:Methyl 3-(aminomethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-carboxylate
CAS No:1804360-68-6
MF:C9H8F3IN2O3
MW:376.071105003357
CID:4837978
Update Time:2025-05-20

Methyl 3-(aminomethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-(aminomethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-carboxylate
    • Inchi: 1S/C9H8F3IN2O3/c1-17-8(16)6-4(2-14)7(15-3-5(6)13)18-9(10,11)12/h3H,2,14H2,1H3
    • InChI Key: GDUAVLBSVMOYBB-UHFFFAOYSA-N
    • SMILES: IC1=CN=C(C(CN)=C1C(=O)OC)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 303
  • XLogP3: 1.7
  • Topological Polar Surface Area: 74.4

Methyl 3-(aminomethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029088515-1g
Methyl 3-(aminomethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-carboxylate
1804360-68-6 97%
1g
$1,534.70 2022-04-02

Additional information on Methyl 3-(aminomethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-carboxylate

Recent Advances in the Study of Methyl 3-(aminomethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-carboxylate (CAS: 1804360-68-6)

Methyl 3-(aminomethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-carboxylate (CAS: 1804360-68-6) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique trifluoromethoxy and iodo substituents, serves as a versatile intermediate in the synthesis of novel bioactive molecules. Recent studies have explored its potential applications in drug discovery, particularly in the development of targeted therapies for neurological disorders and infectious diseases.

The structural features of Methyl 3-(aminomethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-carboxylate make it a promising candidate for further modification and optimization. Researchers have focused on its role as a building block for the synthesis of kinase inhibitors and other small-molecule therapeutics. The presence of the aminomethyl group allows for facile derivatization, enabling the introduction of various pharmacophores to enhance biological activity and selectivity.

In a recent study published in the Journal of Medicinal Chemistry, scientists investigated the compound's utility in the design of potent and selective inhibitors for a specific class of enzymes implicated in neurodegenerative diseases. The study demonstrated that derivatives of Methyl 3-(aminomethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-carboxylate exhibited high binding affinity and inhibitory activity, paving the way for further preclinical evaluation.

Another significant development involves the use of this compound in the synthesis of radiopharmaceuticals. The iodine atom in the molecule provides a convenient site for radioisotope labeling, making it a valuable tool for positron emission tomography (PET) imaging. Researchers have successfully incorporated radioactive iodine isotopes (e.g., I-124) into the compound, enabling non-invasive visualization of disease biomarkers in vivo.

Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of derivatives derived from Methyl 3-(aminomethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-carboxylate. Current research efforts are directed toward improving metabolic stability and reducing off-target effects. Collaborative initiatives between academic institutions and pharmaceutical companies are underway to accelerate the translation of these findings into clinical applications.

In conclusion, Methyl 3-(aminomethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-carboxylate (CAS: 1804360-68-6) represents a promising scaffold for the development of next-generation therapeutics. Its unique chemical properties and versatility in synthetic chemistry underscore its potential to address unmet medical needs. Future research will likely focus on expanding its applications and refining its derivatives for enhanced efficacy and safety.

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